molecular formula C12H17N3O B11734873 N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11734873
M. Wt: 219.28 g/mol
InChI Key: FGHGUWAAJOIJFP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole-based compound featuring a furan-2-ylmethyl substituent at the N3-position and a propan-2-yl (isopropyl) group at the N1-position. The furan moiety in this compound may enhance electron-rich aromatic interactions, while the isopropyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H17N3O/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11/h4-6,8-9H,7H2,1-3H3,(H,13,14)

InChI Key

FGHGUWAAJOIJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table highlights key structural differences and similarities between the target compound and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity References
N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine C₁₁H₁₇N₃O 207.27 g/mol Furan-2-ylmethyl, isopropyl Not explicitly reported Inferred
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) C₁₂H₁₀ClN₅O 283.69 g/mol Furan-2-ylmethyl, 4-chlorophenyl, tetrazole High antimicrobial activity
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) C₁₂H₁₁ClN₂OS 282.75 g/mol Furan-2-ylmethyl, 4-chlorophenyl, thiourea High antimicrobial activity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₆N₄ 216.28 g/mol Cyclopropyl, pyridin-3-yl Kinase inhibition potential
4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine C₇H₁₂BrN₃ 219.04 g/mol Bromo, isopropyl Building block for synthesis
4-chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈Cl₃N₃ 284.55 g/mol Dichlorophenylmethyl Not reported
Key Observations:
  • Furan vs. Heterocyclic Replacements : Compounds 8a and 8b retain the furan-2-ylmethyl group but replace the pyrazole core with tetrazole or thiourea moieties, respectively. These substitutions correlate with enhanced antimicrobial activity .
  • Aromatic vs.
  • Halogenation Effects : Bromo or chloro substituents (e.g., 4-bromo-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine) reduce molecular symmetry and may increase reactivity in cross-coupling reactions .

Computational and Analytical Approaches

  • Spectroscopic Characterization : NMR and HRMS data (e.g., for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) provide benchmarks for verifying the structure of synthesized analogues .

Biological Activity

N-(furan-2-ylmethyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, including case studies, biological assays, and mechanisms of action, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4OC_{12}H_{16}N_4O with a molecular weight of 232.29 g/mol. The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O
Molecular Weight232.29 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The furan and pyrazole rings can form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound A (similar structure)MCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

These compounds often demonstrate cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in treating cancer and microbial infections:

  • Study on MCF7 Cell Line : A derivative similar to this compound was tested against the MCF7 breast cancer cell line, showing an IC₅₀ value of 3.79 µM, indicating potent anticancer activity .
  • Antimicrobial Screening : A series of pyrazole derivatives were screened against common pathogens, revealing that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

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